Brucine sulfate
Description
Significance of Alkaloids in Research Disciplines
Alkaloids are fundamental to plant defense mechanisms, protecting them from predators and pathogens, and also play vital roles in organism metabolism and function. rroij.comresearchgate.net Their biological significance extends to human health, where they are utilized in the treatment of various diseases, including cancer, parasitic infections, bacterial pathogenesis, and neurological disorders. rroij.com In chemistry, alkaloids are significant due to their unique structural properties and diverse biological activities, providing complex scaffolds for synthetic modification and drug discovery. rroij.comflorajournal.comijhmr.com Their ability to interact with biological systems, such as modulating neurotransmitter receptors, ion channels, and enzymes, underscores their importance in pharmacological research. rroij.com Furthermore, many alkaloids exhibit antimicrobial properties and are essential for understanding plant-insect associations and evolutionary dynamics. rroij.comresearchgate.net
Overview of Brucine (B1667951) Sulfate's Role in Modern Chemistry and Biochemistry
Brucine sulfate (B86663) is the sulfate salt of brucine, a weak alkaline indole (B1671886) alkaloid originally isolated from the seeds of the Strychnos nux-vomica tree. frontiersin.orgjustdial.com Unlike brucine, which is poorly soluble in water, brucine sulfate exhibits significantly improved solubility in aqueous and organic solvents such as ethanol (B145695) and chloroform (B151607). justdial.comsdfine.com This enhanced solubility makes it more amenable to various laboratory applications.
In modern chemistry, this compound serves as a valuable resolving agent in chiral resolution and as an organocatalyst in stereospecific chemical syntheses . sioc-journal.cn Its complex stereochemical structure allows it to function as a chiral auxiliary, chiral catalyst, or chiral ligand in asymmetric synthesis. sioc-journal.cnchemimpex.com
Biochemically and pharmacologically, this compound is employed in studies investigating its interactions with biological systems and its toxicological effects. It is utilized as an analytical chemistry standard and a reagent in biochemical assays , facilitating the study of enzyme activities. chemimpex.com A notable application is its use in the colorimetric determination of nitrate (B79036) ions in water samples, a method that relies on the reaction between this compound and nitrates in a sulfuric acid solution. gatech.eduepa.gov Research has also explored its potential anti-tumor, anti-inflammatory, and analgesic properties , although its clinical application is limited by toxicity concerns. frontiersin.org Furthermore, this compound has demonstrated antimicrobial activity , showing promise in applications such as 3D-printed bone scaffolds for combating antibiotic-resistant bacterial infections. mdpi.comresearchgate.netnih.govnih.gov
Historical Context of Brucine and its Derivatives in Scientific Discovery
Brucine was first isolated in 1819 by French chemists Pelletier and Caventou from the bark of the Strychnos nux-vomica tree, a plant native to Southeast Asia. frontiersin.orgwikipedia.orgnih.govtandfonline.com This discovery marked a significant step in the understanding of plant-derived alkaloids. Historically, the seeds of Strychnos nux-vomica, known as Nux-vomica, have been used in traditional medicine across many Asian countries for a variety of ailments, including digestive issues, nervous system disorders, and rheumatic conditions. nih.gov Brucine, along with strychnine (B123637), are the primary bioactive constituents responsible for the pharmacological effects attributed to Nux-vomica. researchgate.net
Brucine's chemical structure was later found to be closely related to strychnine, another potent alkaloid from the same plant source. wikipedia.org While strychnine is known for its high toxicity, brucine is generally considered less potent. wikipedia.orgwikipedia.orgindustrialchemicals.gov.au Early scientific investigations explored brucine's potential medicinal applications, and historical records indicate its use in traditional medicine, albeit with caution due to its inherent toxicity. ancestry.com Beyond medicinal uses, brucine also found application as an alcohol denaturant . wikipedia.org The study of brucine and its derivatives has contributed to advancements in stereochemistry and asymmetric synthesis, leveraging its complex molecular structure.
Data Tables
Table 1: Key Chemical Properties of Brucine and this compound
| Property | Brucine | This compound (Heptahydrate) | Source(s) |
| Chemical Formula | C₂₃H₂₆N₂O₄ | (C₂₃H₂₆N₂O₄)₂·H₂SO₄·7H₂O (or C₄₆H₅₂N₄O₁₂S) / C₂₃H₂₈N₂O₈S | frontiersin.orgsdfine.comnih.govlobachemie.com |
| Molecular Weight | 394.45 g/mol | ~1013.13 g/mol / 887.0 g/mol / 492.5 g/mol | frontiersin.orgsdfine.comnih.govlobachemie.comchemicalbook.com |
| Appearance | White crystalline powder | White to off-white crystalline powder | frontiersin.orgnih.govlobachemie.comchemicalbook.com |
| Solubility | Soluble in organic solvents (ether, chloroform, ethanol, methanol); Insoluble in water | Soluble in water, ethanol, chloroform | frontiersin.orgjustdial.comsdfine.comnih.govresearchgate.net |
| Melting Point | 178 °C | ~185 °C (dec.) / ~180 °C (dec.) | wikipedia.orgchemicalbook.com |
| CAS Number | 357-57-3 | 4845-99-2 | industrialchemicals.gov.aunih.gov |
Table 2: Selected Research Applications of this compound
| Application Area | Specific Use | Key Contribution | Source(s) |
| Organic Chemistry | Chiral Resolution Agent | Separation of racemic mixtures into enantiomers. | frontiersin.orgsioc-journal.cn |
| Organocatalyst | Facilitates stereospecific chemical syntheses. | sioc-journal.cn | |
| Chiral Auxiliary/Catalyst/Ligand | Used in asymmetric synthesis and catalysis. | sioc-journal.cnchemimpex.com | |
| Analytical Chemistry | Reagent for Nitrate Determination | Colorimetric analysis of nitrate ions in water and sewage samples. | gatech.eduepa.gov |
| Standard for Chromatography | Used in chromatographic techniques for separation and identification. | chemimpex.com | |
| Biochemistry | Reagent in Biochemical Assays | Facilitates study of enzyme activities and biological interactions. | chemimpex.com |
| Pharmacology | Study of Biological Interactions & Toxicology | Investigating effects on biological systems and understanding toxicity mechanisms. | |
| Potential Therapeutic Agent | Investigated for anti-tumor, anti-inflammatory, and analgesic properties. | frontiersin.org | |
| Biomaterials | Bacteriostatic Agent in Bone Scaffolds | Provides antimicrobial activity against drug-resistant bacteria in bone tissue engineering. | mdpi.comresearchgate.netnih.govnih.gov |
| General Research | Botanical Research | Used in extraction and analysis of plant-derived compounds. | chemimpex.com |
| Pharmaceutical Development | Serves as a key intermediate and aids in drug formulation. | chemimpex.com |
Table 3: Historical Context of Brucine Discovery and Early Use
| Event/Aspect | Detail | Date/Period | Source(s) |
| Discovery | Isolated from Strychnos nux-vomica tree bark. | 1819 | frontiersin.orgwikipedia.orgnih.govtandfonline.com |
| Discoverers | French chemists Pelletier and Caventou. | 1819 | frontiersin.orgwikipedia.orgnih.govtandfonline.com |
| Source Plant | Strychnos nux-vomica (Nux-vomica). | Ancient times | nih.govtandfonline.comwikipedia.orgindustrialchemicals.gov.au |
| Traditional Uses | Treatment of dyspepsia, nervous system diseases, chronic rheumatism; anti-inflammatory and analgesic effects. | Historical | nih.govancestry.com |
| Other Uses | Alcohol denaturant. | Historical | wikipedia.org |
| Chemical Relation | Structurally related to strychnine, but less potent. | Post-discovery | wikipedia.orgwikipedia.orgindustrialchemicals.gov.au |
Compound Names Mentioned:
Brucine
this compound
this compound Heptahydrate
Strychnine
Strychnos nux-vomica
Nux-vomica
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
4845-99-2 |
|---|---|
Molecular Formula |
C23H28N2O8S |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
(4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid |
InChI |
InChI=1S/C23H26N2O4.H2O4S/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;1-5(2,3)4/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;(H2,1,2,3,4)/t13-,18-,19-,21-,22-,23+;/m0./s1 |
InChI Key |
JBQBSCWFZJGIQL-SUJBTXFYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.OS(=O)(=O)O |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC.OS(=O)(=O)O |
Canonical SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.OS(=O)(=O)O |
Other CAS No. |
4845-99-2 |
physical_description |
Off-white powder; [Sigma-Aldrich MSDS] |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
Synthetic Routes and Derivatization Methodologies for Brucine Sulfate
Extraction and Isolation Protocols from Natural Sources
Brucine (B1667951) is predominantly extracted from the seeds of the Strychnos nux-vomica tree. nih.gov The process involves initial extraction from the plant matrix, followed by purification to isolate brucine, which can then be converted to its sulfate (B86663) salt.
Reflux extraction is a common and efficient method for obtaining brucine from Strychnos nux-vomica seeds. This technique involves the repeated boiling and condensation of a solvent to extract the desired compound from the powdered plant material. The choice of solvent and extraction parameters are crucial for maximizing the yield and purity of the extracted brucine.
Several solvents have been investigated for the reflux extraction of brucine, including ethanol (B145695), methanol (B129727), acid water, and alkaline chloroform (B151607). nih.gov Ethanol has been reported to offer better efficiency in many cases. nih.gov The optimization of extraction parameters is essential for an effective process. Key parameters include the type of solvent, solvent concentration, solid-to-liquid ratio, extraction time, and temperature.
A study on the optimization of reflux extraction for total alkaloids from Strychnos nux-vomica highlighted the following conditions:
| Parameter | Optimized Condition | Reference |
|---|---|---|
| Solvent | 50% Alcohol (pH=5) | nih.gov |
| Solid-to-Liquid Ratio | 1:6 (g/mL) | nih.gov |
| Extraction Time | 1 hour per extraction | nih.gov |
| Number of Extractions | Three | nih.gov |
Another protocol suggests using alcohol for reflux for 1.5 hours and repeating the extraction twice. google.com The combined filtrates are then concentrated. For subsequent purification steps, the dried extract is often redissolved in a methanol-water solution containing a small amount of acetic acid. google.com
Crystallization is a fundamental technique for the purification of brucine from the crude extract. mt.com The principle of this method relies on the differences in solubility between brucine and impurities in a given solvent system at varying temperatures. libretexts.org A suitable solvent for crystallization should dissolve the compound well at high temperatures but poorly at low temperatures. mt.com
The process generally involves dissolving the impure brucine extract in a minimal amount of a hot solvent. As the solution cools, the solubility of brucine decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. libretexts.org The pure crystals can then be isolated by filtration. mt.com
For compounds like brucine, which is a weak base, the selection of an appropriate solvent system is critical. Often, a solvent pair is employed, where one solvent readily dissolves brucine, and the other (an anti-solvent) causes it to precipitate. rochester.edu Common solvent pairs used in the crystallization of organic compounds include ethanol-water, acetone-water, and ethyl acetate-cyclohexane. uct.ac.za Given that brucine is soluble in alcohols like ethanol and methanol and insoluble in water, an ethanol-water or methanol-water system could be a suitable choice for its crystallization. nih.gov The process would involve dissolving the crude brucine in hot ethanol and then gradually adding water until turbidity is observed, followed by slow cooling to promote crystal growth.
Recrystallization, a subsequent purification step, can be performed by redissolving the obtained crystals in a fresh portion of hot solvent and allowing them to recrystallize. uct.ac.za This process further removes trapped impurities. uct.ac.za
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to assess the purity of brucine and to quantify its presence in extracts and final products. nih.gov Several HPLC methods have been developed for the analysis of brucine.
A common approach involves using a reversed-phase C18 column. The mobile phase composition is a critical factor in achieving good separation of brucine from other components, particularly the structurally similar alkaloid, strychnine (B123637). The detection of brucine is typically carried out using a UV detector.
Below is a summary of reported HPLC conditions for the analysis of brucine:
| Parameter | Condition 1 | Condition 2 | Reference |
|---|---|---|---|
| Column | Phenomenex-ODS (250mm x 4.6mm, 5µm) | SiO2 | who.int, researchgate.net |
| Mobile Phase | Methanol:water:diethyl amine (55:45:0.2 v/v) | n-hexane:dichloromethane:methanol:ammonia (47.5:47.5:5:0.35) | who.int, researchgate.net |
| Flow Rate | 1 mL/min | Not specified | who.int |
| Detection Wavelength | 260 nm | 254 nm | who.int, researchgate.net |
| Run Time | 15 minutes | Not specified | who.int |
These methods allow for accurate and precise determination of brucine purity, ensuring the quality of the isolated compound before its conversion to brucine sulfate or further derivatization.
Chemical Derivatization and Modification Strategies
Chemical modification of brucine is undertaken to explore the structure-activity relationships and to potentially modulate its biological profile. The tertiary amine nitrogen atoms in the brucine molecule are common sites for derivatization.
The oxidation of one of the tertiary nitrogen atoms in the brucine molecule leads to the formation of brucine N-oxide. drugbuyersguide.info This derivative has been a subject of interest due to its distinct pharmacological properties. researchgate.net
A common method for the synthesis of brucine N-oxide involves the use of an oxidizing agent, such as hydrogen peroxide. drugbuyersguide.info The reaction is typically carried out in a suitable solvent like ethanol or methanol. drugbuyersguide.info
A general synthetic procedure is as follows:
| Step | Description | Reference |
|---|---|---|
| 1. Dissolution | Dissolve brucine in ethanol or methanol. | drugbuyersguide.info |
| 2. Oxidation | Add hydrogen peroxide (30% aqueous solution) to the brucine solution. | drugbuyersguide.info |
| 3. Reaction | Stir the mixture at room temperature for 24-48 hours. | drugbuyersguide.info |
| 4. Monitoring | Monitor the reaction progress using Thin-Layer Chromatography (TLC). | drugbuyersguide.info |
| 5. Workup | Remove excess solvent and peroxide under reduced pressure. Adjust the pH of the aqueous residue to 7-8. | drugbuyersguide.info |
| 6. Isolation | Concentrate the aqueous phase to precipitate brucine N-oxide or induce crystallization by adding ethanol and cooling. | drugbuyersguide.info |
| 7. Purification | Filter the crude product and wash with cold ethanol. | drugbuyersguide.info |
The expected yield for this reaction is reported to be in the range of 70-85%, depending on the specific reaction conditions and the purity of the starting material. drugbuyersguide.info The final product is typically an off-white crystalline solid. plos.org
Quaternization of the tertiary amine in brucine leads to the formation of quaternary ammonium (B1175870) salts. This modification introduces a permanent positive charge on the nitrogen atom, which can significantly alter the molecule's properties. The Menshutkin reaction, which involves the reaction of a tertiary amine with an alkyl halide, is the classical method for synthesizing quaternary ammonium salts. wikipedia.org
The reaction of brucine with alkyl halides in a suitable solvent results in the formation of the corresponding N-alkylbrucinium halide. The reactivity of the alkyl halide generally follows the order: iodide > bromide > chloride. wikipedia.org
An interesting example of brucine quaternization occurs with halogen-containing solvents. It has been reported that the reaction of brucine with bromochloromethane (B122714) (CH₂ClBr) in chloroform can lead to the formation of chloromethobromides. researchgate.net This highlights that care must be taken during extraction and purification processes, as the solvent itself can react with the alkaloid to form quaternary salts. researchgate.net
A general representation of the quaternization of brucine is as follows:
Brucine + R-X → [N-R-Brucinium]⁺X⁻
Where R is an alkyl group and X is a halide.
The reaction conditions for the Menshutkin reaction, such as temperature and solvent, can significantly influence the reaction rate. Polar solvents are generally preferred for this reaction. wikipedia.org Continuous flow reactors have also been explored for the quaternization of tertiary amines, offering advantages in terms of control over reaction parameters and scalability. google.com
Preparation of Brucine Diol Derivatives
Brucine diol is a key derivative of brucine, serving as a versatile chiral ligand and intermediate in asymmetric synthesis. The generation of brucine diol involves the dihydroxylation of the less sterically hindered double bond within the brucine molecule. While specific laboratory procedures for the synthesis of brucine diol from brucine are detailed within specialized chemical literature, the general approach involves the use of oxidizing agents capable of creating vicinal diols from an alkene.
The resulting brucine diol possesses enhanced molecular recognition capabilities due to the introduction of the hydroxyl groups, making it a valuable scaffold for further synthetic modifications. Its utility is prominently demonstrated in its complexation with metal ions, such as copper, to form catalysts for various asymmetric reactions. purdue.edu
Table 1: Key Characteristics of Brucine Diol
| Property | Description |
| Functional Groups | Introduction of two hydroxyl (-OH) groups |
| Chirality | Retention of the inherent chirality of the brucine backbone |
| Applications | Chiral ligand in metal-catalyzed asymmetric synthesis |
| Synthetic Precursor | Serves as a starting material for further derivatization |
Design and Synthesis of Advanced Functional Analogs
The unique structure of brucine has prompted the design and synthesis of various functional analogs with tailored properties for applications in catalysis and materials science. These modifications often target the tertiary amine or other reactive sites on the brucine scaffold. The resulting derivatives can be converted into their corresponding sulfate salts by reaction with sulfuric acid, which protonates the basic nitrogen atom(s).
Brucine N-oxide: One such advanced functional analog is brucine N-oxide. The synthesis of brucine N-oxide involves the oxidation of the tertiary nitrogen atom of brucine. This derivative has been investigated as a nucleophilic organocatalyst. For instance, brucine N-oxide has been successfully employed to catalyze the Morita-Baylis-Hillman (MBH) reaction of alkyl vinyl ketones. purdue.edu In dual catalysis systems, often with an amino acid like proline, brucine N-oxide can activate vinyl ketones through conjugate addition to generate enolates, which then react with aldehydes. purdue.edu
Metal-Complexes of Brucine Derivatives: Brucine diol has been utilized to create advanced functional analogs in the form of metal-ligand complexes. A notable example is the brucine diol-copper complex, which has proven effective as a catalyst in the asymmetric conjugate addition of glycine (B1666218) imines to nitroalkenes. purdue.edu This catalytic system allows for the stereodivergent synthesis of products, yielding both syn- and anti- addition products with high diastereoselectivity and enantioselectivity. purdue.edu The ability to use a single chiral source to control both the absolute and relative stereochemistry highlights the advanced functionality of these derivatives. purdue.edu
Other Derivatives: Research has also explored the synthesis of other brucine derivatives through various chemical transformations. These modifications can introduce different functional moieties to the brucine backbone, leading to a diverse library of compounds with potential applications in asymmetric synthesis and materials science. purdue.edu The conversion of these nitrogen-containing derivatives to their sulfate salts is a standard acid-base reaction.
Table 2: Examples of Advanced Functional Analogs of Brucine
| Analog | Synthetic Approach | Key Functional Feature | Application |
| Brucine N-oxide | Oxidation of the tertiary amine | Nucleophilic oxygen | Organocatalysis (e.g., Morita-Baylis-Hillman reaction) purdue.edu |
| Brucine diol-copper complex | Complexation of brucine diol with a copper salt | Chiral catalytic center | Asymmetric conjugate additions purdue.edu |
Crystalline Forms and Hydrate (B1144303) Polymorphism
The investigation into the solid forms of this compound has revealed a landscape that includes three distinct hydrate forms, designated HyA, HyB, and HyC, as well as an amorphous state. researchgate.netrsc.org The formation and interconversion of these hydrates are highly sensitive to changes in environmental conditions, particularly relative humidity (RH). rsc.org This sensitivity complicates the identification and characterization of the individual solid forms. researchgate.net Unlike brucine itself, which is known to form at least 22 different solid forms including various solvates and hydrates, the study of its sulfate salt has focused on this specific group of hydrates. nih.gov
Detailed studies have elucidated the nature and water content of the three primary this compound hydrates. rsc.org The hydrate obtained from crystallization experiments, HyA, was the only form described in the literature for a long time. researchgate.netrsc.org The other two forms, HyB and HyC, were identified through dehydration processes starting from HyA. rsc.org
HyA: This hydrate exhibits a variable water content, containing between 6.5 and 7.4 molecules of water per molecule of this compound. rsc.org It is considered to have non-stoichiometric characteristics. researchgate.net
HyB: In contrast to the other forms, HyB is a stoichiometric hexahydrate, meaning it contains exactly six water molecules per this compound molecule. rsc.org
HyC: Similar to HyA, this hydrate shows variable stoichiometry, with a water content of five or fewer molecules per molecule of this compound. rsc.org
Table 1: Hydrate Stoichiometries of this compound
| Hydrate Form | Type | Water Molecules per this compound Molecule |
| HyA | Non-stoichiometric | 6.5 - 7.4 |
| HyB | Stoichiometric | 6.0 |
| HyC | Non-stoichiometric | ≤ 5.0 |
Amorphous this compound is formed through the dehydration of its crystalline hydrate structures. rsc.org The removal of the essential water molecules that stabilize the crystal lattice of the hydrates leads to a collapse of the structure into an amorphous state. researchgate.netrsc.org This process is particularly notable when dehydrating hydrate HyB, which collapses into an amorphous phase upon the loss of its water molecules. acs.org The transition from the crystalline hydrate HyC to the amorphous form under very dry conditions (approximately 0% RH) at room temperature is a remarkably slow process; in one study, the conversion was not fully complete even after 3.5 years of storage. researchgate.netrsc.org
The stability and interconversion of this compound hydrates are intricately linked to the ambient relative humidity (RH) at room temperature. rsc.org Each hydrate form is stable only within a specific range of RH. researchgate.net
Hydrate HyA is the stable form at relative humidity levels of 26% or higher. rsc.org
Hydrate HyB is only found in a very narrow and specific RH window, between 22% and 25%. researchgate.netrsc.org
Hydrate HyC forms at lower humidity levels, at or below 20% RH. researchgate.netrsc.org
The transitions between these phases are a result of hydration or dehydration. For instance, decreasing the humidity from the stability range of HyA will lead to the formation of HyB and subsequently HyC. rsc.org Conversely, exposing a dehydrated form to sufficient moisture can reverse the process. acs.org The removal of water from the hydrate structures is the critical factor that destabilizes them, eventually leading to the amorphous phase if all essential water is removed. rsc.org
Table 2: Phase Stability of this compound Forms at Room Temperature
| Solid Form | Stability Condition (Relative Humidity) |
| HyA | ≥ 26% RH |
| HyB | 22% - 25% RH |
| HyC | ≤ 20% RH |
| Amorphous | Forms upon dehydration of hydrates, especially at very low RH (e.g., ~0%) |
Within the studied system, HyB and HyC can be considered novel hydrate structures as they were discovered through the systematic investigation of the solid-state landscape, rather than direct crystallization. rsc.org The primary hydrate, HyA, is the form typically obtained from crystallization in water. researchgate.netrsc.org The other two hydrates, HyB and HyC, were subsequently produced and characterized by carefully controlled dehydration of HyA. rsc.org This highlights the importance of dehydration studies in uncovering the full polymorphic and pseudopolymorphic landscape of a compound. The characterization of these forms required a combination of analytical techniques to manage the complexities arising from their rapid interconversion with small humidity changes. rsc.org
Spectroscopic and Diffraction Techniques for Structural Analysis
A combination of advanced analytical methods is necessary to fully characterize the complex solid-state forms of this compound. rsc.org These include thermal analysis, infrared (IR) spectroscopy, and gravimetric moisture sorption studies, complemented by diffraction techniques. researchgate.netrsc.org
In the case of this compound, the sulfate anion introduces additional, strong hydrogen bond acceptors. A study of sulfate salt hydrates in the Cambridge Structural Database (CSD) revealed that 56.5% of organic sulfate salts are hydrates, a higher proportion than for other organic compounds. researchgate.netrsc.org This suggests that the sulfate group actively participates in and promotes the formation of stable, water-integrated supramolecular structures. The crystal packing is therefore a result of a complex interplay between the brucine cations, sulfate anions, and water molecules, all organized through an extensive network of hydrogen bonds. researchgate.netnih.gov
Solid-State Nuclear Magnetic Resonance Spectroscopy
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the local chemical environments of atoms in solid materials. mdpi.com In the context of this compound, ssNMR would be instrumental in differentiating between various hydrated and anhydrous forms by identifying distinct crystallographic sites. While specific ssNMR studies on this compound are not extensively detailed in the provided search results, the methodology is well-established for characterizing pharmaceutical hydrates. mdpi.comacs.org It provides insights into the number of non-equivalent molecules in the asymmetric unit, the dynamics of water molecules, and the hydrogen-bonding networks that define the crystal structure. mdpi.comrsc.org For instance, 1H ssNMR can directly probe the hydrogen atoms in water molecules and the brucine cation, revealing differences in their local environments across different hydrate forms.
Infrared Spectroscopy for Molecular Vibrations
Infrared (IR) spectroscopy is a key analytical tool for investigating the molecular vibrations within a crystal lattice. For this compound, IR spectroscopy has been used to confirm the identity of the compound and to study the behavior of its hydrates. thermofisher.comrsc.org The technique is particularly sensitive to the presence of water and the nature of hydrogen bonding.
A study on this compound heptahydrate specified that the infrared spectrum conforms to the expected pattern for the compound. thermofisher.com Research has shown that the removal of essential water molecules that stabilize the hydrate structures leads to a collapse of the crystal lattice into an amorphous state. rsc.orgresearchgate.net This transformation is observable through changes in the IR spectrum, particularly in the regions corresponding to O-H stretching and bending vibrations of water molecules and the sulfate anion vibrations. Variable temperature IR spectroscopy has been effectively used in studying the dehydration pathways of the chemically related strychnine sulfate, providing insights that are applicable to this compound as well. nih.gov
| Analytical Method | Key Findings | References |
| Infrared Spectroscopy | Confirms the conformance of the infrared spectrum for this compound heptahydrate. | thermofisher.com |
| Infrared Spectroscopy | Highlights the structural collapse to an amorphous state upon removal of water, a process that can be monitored by changes in vibrational bands. | rsc.orgresearchgate.net |
Thermal Analytical Methods (e.g., Hot-Stage Microscopy, Differential Scanning Calorimetry, Thermogravimetric Analysis)
A combination of thermal analytical techniques has been crucial in elucidating the solid-form landscape of this compound, particularly its various hydrates (HyA, HyB, and HyC) and amorphous form. rsc.orgresearchgate.net
Hot-Stage Microscopy (HSM) allows for the visual observation of thermal events, such as melting and decomposition.
Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions, providing information on melting points, phase transitions, and enthalpies of transformation.
Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as a function of temperature, which is particularly useful for quantifying the water content in hydrates and observing dehydration processes. acs.org
Studies have shown that this compound has a melting point of approximately 180 °C, at which it decomposes. fishersci.comtcichemicals.com The dehydration of brucine hydrates upon heating is a key process investigated by these methods. acs.org For instance, TGA can precisely measure the loss of water molecules, helping to establish the stoichiometry of the different hydrate forms. researchgate.net The combination of these techniques provides a comprehensive picture of the thermal stability and transformation pathways of this compound's solid forms. rsc.orgresearchgate.net
| Thermal Analysis Technique | Observation | References |
| Melting Point/Range | Decomposes at 180 °C. | fishersci.comtcichemicals.com |
| Thermogravimetric Analysis (TGA) | Quantifies water content and monitors dehydration. | acs.org |
| Combined Thermal Analysis | Elucidates the solid-form landscape and transformations between hydrates and the amorphous form. | rsc.orgresearchgate.net |
Gravimetric Moisture Sorption/Desorption Studies
Gravimetric moisture sorption/desorption analysis is essential for understanding the hygroscopicity and stability of different solid forms of this compound as a function of relative humidity (RH). researchgate.net These studies have revealed the existence of three distinct hydrate forms (HyA, HyB, and HyC) and their stability ranges. rsc.orgresearchgate.net
HyA is stable at RH ≥ 26% at room temperature and contains between 6.5 and 7.4 water molecules per formula unit of this compound. rsc.orgresearchgate.net
HyB , a hexahydrate, is only found in a very narrow RH window of 22–25% at room temperature. rsc.orgresearchgate.net
HyC forms at RH ≤ 20% and has a variable water content of five or fewer water molecules. rsc.orgresearchgate.net
The removal of water from these hydrates can lead to the formation of an amorphous state. rsc.orgresearchgate.net These studies are critical for determining the appropriate storage and handling conditions for this compound to maintain its desired solid form. The sorption/desorption behavior of brucine hydrates has been investigated between 0% and 95% RH. acs.org
| Hydrate Form | Stability Range (RH at RT) | Water Content (molecules per BS) | Reference |
| HyA | ≥ 26% | 6.5 - 7.4 | rsc.orgresearchgate.net |
| HyB | 22% - 25% | 6 | rsc.orgresearchgate.net |
| HyC | ≤ 20% | ≤ 5 | rsc.orgresearchgate.net |
Variable Humidity Powder X-ray Diffraction
Variable humidity powder X-ray diffraction (VH-PXRD) is a powerful technique that correlates changes in crystal structure with variations in relative humidity. For this compound, VH-PXRD has been instrumental in identifying its different hydrate phases and monitoring their interconversions. researchgate.net
The combination of gravimetric moisture sorption data with VH-PXRD allows for a detailed understanding of how the crystal lattice responds to changes in ambient moisture. acs.org For instance, as the relative humidity is altered, the diffraction pattern can reveal phase transformations between HyA, HyB, and HyC, or the loss of crystallinity associated with the formation of the amorphous phase. researchgate.net This technique was crucial in establishing the narrow stability window for HyB and the conditions under which HyA and HyC exist. rsc.orgresearchgate.net The structural changes, or lack thereof, in the PXRD patterns at different RH levels provide insight into whether a hydrate is stoichiometric or non-stoichiometric. mdpi.comacs.org
Fluorescence Spectroscopic Investigations of Solution Assemblies
While the provided outline focuses on solid-state characterization, fluorescence spectroscopy is a valuable tool for studying the interactions of molecules in solution. Investigations into the interaction of brucine with DNA have utilized fluorescence spectroscopy. chemfaces.com These studies revealed that brucine can intercalate into the DNA double helix, causing fluorescence quenching. chemfaces.com Although this specific research pertains to brucine and not directly to this compound in the solid state, it highlights a potential analytical avenue. The intrinsic fluorescence of brucine could potentially be used to study its aggregation or complex formation in solution, which can be a precursor to crystallization and the formation of different solid forms. Recent studies have also explored the use of this compound's fluorescence properties in the context of drug delivery systems. nih.govresearchgate.net
Crystallographic Database Analysis
Analysis of crystallographic databases, such as the Cambridge Structural Database (CSD), provides valuable context for the solid-state behavior of this compound. A CSD analysis revealed that sulfate salts, in general, have a high propensity for forming hydrates. rsc.orgresearchgate.net Specifically, the study found that 56.5% of sulfate salts containing only carbon, hydrogen, nitrogen, oxygen, and sulfur atoms exist as hydrate structures. rsc.orgresearchgate.net Furthermore, these sulfate salt hydrates are more likely to be higher hydrates compared to hydrates of other organic compounds. rsc.orgresearchgate.net
The crystal structure of dibrucinium sulfate heptahydrate (2C₂₃H₂₇N₂O₄⁺·SO₄²⁻·7H₂O) has been determined. researchgate.net The structure consists of puckered sheets of brucinium cations separated by layers of hydrogen-bonded, disordered sulfate anions and water molecules. researchgate.net These layers are linked by N—H⁺⋯O⁻ and O—H⋯O hydrogen bonds. researchgate.net This detailed structural information, retrieved from crystallographic databases, is fundamental to understanding the stability and physicochemical properties of this compound hydrates.
Advanced Structural Characterization and Solid State Landscape Elucidation of Brucine Sulfate
Exploration of Sulphate Salt Hydrates Incidence
The formation of hydrates, crystalline solids containing water molecules within their lattice, is a common phenomenon for many organic and inorganic compounds. In the case of sulfate (B86663) salts, this tendency is particularly pronounced. An analysis of the Cambridge Structural Database (CSD) reveals that a significant portion of sulfate salts containing only carbon, hydrogen, nitrogen, oxygen, and sulfur atoms exist as hydrate (B1144303) structures. rsc.org Specifically, 56.5% of these sulfate salts are hydrates, with a notable prevalence of higher hydrates compared to the general population of organic hydrates. rsc.orgresearchgate.net This high incidence underscores the importance of understanding the role of water in the crystal packing and stability of such compounds.
The solid-state landscape of brucine (B1667951) sulfate itself provides a clear example of this complexity, with multiple hydrate forms identified. rsc.orgresearchgate.netresearchgate.net Research has elucidated the existence of three distinct hydrate forms (HyA, HyB, and HyC) in addition to an amorphous form of brucine sulfate. rsc.orgresearchgate.netresearchgate.net The interconversion between these hydrated states is highly sensitive to small changes in relative humidity (RH), which complicates their individual characterization. rsc.orgresearchgate.netresearchgate.net
The hydrate forms of this compound exhibit variable water content and stability depending on the ambient humidity. rsc.orgresearchgate.net The removal of essential water molecules that stabilize these hydrate structures leads to a collapse of the crystal lattice, resulting in an amorphous state. rsc.orgresearchgate.net This process can be slow, with one study noting that the conversion of the least hydrated form (HyC) to the amorphous state was not complete even after 3.5 years under dry conditions. rsc.orgresearchgate.net
The intricate relationship between this compound and water highlights the challenges in controlling the solid form of this compound. While it is difficult to produce any solid form of the related alkaloid strychnine (B123637) other than its stable anhydrate, brucine readily forms hydrates. researchgate.net This propensity is not immediately obvious from the molecular structures alone, as both molecules possess hydrogen bond acceptor groups but lack donor groups. researchgate.net The formation of specific brucine hydrates is governed by a complex interplay of temperature and relative humidity. researchgate.net
The detailed investigation into the various solid forms of this compound has been made possible through a combination of advanced analytical techniques. These include thermal analytical methods, X-ray diffraction, infrared spectroscopy, and gravimetric moisture sorption and desorption studies, complemented by intermolecular interaction and electronic structure calculations. rsc.orgresearchgate.net
The following interactive table summarizes the key characteristics of the identified this compound hydrates:
| Hydrate Form | Water Content (moles per mole of BS) | Stability Condition (Relative Humidity at Room Temperature) |
| HyA | 6.5 - 7.4 | ≥ 26% RH |
| HyB | 6 (hexahydrate) | 22% - 25% RH |
| HyC | ≤ 5 | ≤ 20% RH |
This table is based on data from a comprehensive study on the solid-state landscape of this compound. rsc.orgresearchgate.net
The study of this compound and its various hydrated forms serves as an important case study for understanding the broader phenomenon of hydrate formation in organic sulfate salts. The high incidence of hydration in this class of compounds necessitates careful control of environmental conditions during manufacturing, storage, and formulation to ensure the desired solid form and, consequently, consistent product quality.
Chiral Resolution and Enantioselective Catalysis Mediated by Brucine Sulfate
Mechanisms of Chiral Recognition and Enantioseparation
The ability of brucine (B1667951) sulfate (B86663) to engage in chiral recognition is fundamental to its role in separating enantiomers. This recognition is often based on the formation of transient diastereomeric complexes or salts, which exhibit distinct physical properties that can be exploited for separation.
Chiral Auxiliary Applications in Asymmetric Synthesis
Brucine and its derivatives have been employed as chiral auxiliaries in asymmetric synthesis sioc-journal.cnchemimpex.compurdue.edudokumen.pub. In this capacity, the chiral molecule is covalently attached to a prochiral substrate. This temporary modification creates diastereomers, which can then be separated by conventional physical methods like crystallization or chromatography. Once separated, the chiral auxiliary is cleaved, yielding an enantiomerically enriched product and often allowing for the recovery of the auxiliary itself wikipedia.orglibretexts.orglibretexts.org. Research into modified brucine structures has expanded its potential as chiral ligands and organocatalysts in various asymmetric transformations purdue.edu.
Chiral Selector Functionality in Chromatographic Separations
Brucine sulfate serves effectively as a chiral selector in various chromatographic techniques, most notably in liquid chromatography nih.govresearchgate.net. It can be utilized as a chiral mobile-phase additive (CMPA) in methods such as Thin-Layer Chromatography (TLC). For instance, in the separation of (±)-citalopram, this compound, when added to an acetonitrile (B52724):water mobile phase, facilitated the resolution of its enantiomers, escitalopram (B1671245) and (R)-citalopram, by forming diastereomeric complexes through ionic interactions nih.gov. The observed order of enantioselectivity in this study indicated this compound's superior performance compared to other tested chiral selectors nih.gov.
Table 1: this compound in Chiral Separations
| Analyte | Chromatographic Technique | Mobile Phase/Conditions | Key Findings / Resolution | Reference(s) |
| (±)-Citalopram | TLC with CMPA | Acetonitrile:water (17:3 v/v) with 1 mM this compound | Rf values: 0.17 (escitalopram) vs. 0.71 ((R)-citalopram) | nih.gov |
| Various Enantiomers | HPLC | Brucine bromide salt as stationary phase | Selective binding of ionic enantiomers | wikipedia.org |
| Various Enantiomers | HPLC | Immobilized brucine derivatives on silica (B1680970) (e.g., anion-exchange) | Demonstrated enantioselectivity for analytes like binaphthyl derivatives and warfarin | researchgate.net |
Use as a Stationary Phase in Liquid Chromatography
Beyond its use as a mobile-phase additive, this compound and its derivatives can be immobilized onto solid supports to create chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC) researchgate.net. These CSPs leverage the inherent chirality of brucine to create a chiral environment within the chromatographic column. This allows for differential retention of enantiomers, leading to their separation. For example, research has explored ion-exchanger type CSPs derived from silica functionalized with immobilized brucine or strychnine (B123637), demonstrating their capability in separating various chiral compounds researchgate.net.
Fractional Crystallization for Enantiomer Resolution
Fractional crystallization remains a classical yet effective method for resolving racemic mixtures, with brucine frequently serving as a resolving agent wikipedia.orgwikipedia.orglibretexts.orglibretexts.org. This process involves reacting a racemic mixture (typically an acid or base) with an enantiomerically pure form of brucine to form diastereomeric salts. These diastereomeric salts possess different solubilities, enabling their separation through controlled crystallization. The less soluble diastereomeric salt is isolated, and the pure enantiomer of the original compound is then regenerated by cleaving the salt, often through acid-base treatment wikipedia.orglibretexts.orglibretexts.org. Brucine has been successfully used to resolve a wide array of compounds, including carboxylic acids, phosphoric acids, phenols, alcohols, and various drugs sioc-journal.cn.
Asymmetric Organocatalysis and Metal-Catalyzed Reactions
Brucine Diol-Metal Complex Catalysis (e.g., Henry Reaction, 1,3-Dipolar Cycloaddition)
Brucine diol (BD), a modified brucine structure featuring vicinal diol functionalities, has proven to be a highly effective chiral ligand for various metal-catalyzed asymmetric reactions. Its ability to form complexes with transition metals such as copper (Cu(I)) and zinc (Zn) enables the construction of sophisticated catalytic systems capable of inducing high levels of enantioselectivity.
Henry Reaction: Brucine diol, in conjunction with copper(I) salts, has been employed to catalyze the asymmetric Henry reaction (nitroaldol reaction). This reaction involves the carbon-carbon bond formation between a nitroalkane and a carbonyl compound, yielding chiral β-nitro alcohols, which are valuable synthetic intermediates. The catalytic system leverages the chiral environment provided by BD to control the stereochemical outcome of the reaction. For instance, studies have shown that BD-Cu(I) complexes can catalyze the Henry reaction of aldehydes with nitroalkanes, affording products with moderate to good yields and enantiomeric excesses mdpi.comnih.govresearchgate.net.
1,3-Dipolar Cycloaddition: Brucine diol also plays a crucial role in metal-catalyzed asymmetric 1,3-dipolar cycloaddition reactions. When complexed with copper(I) or silver(I) salts, BD acts as a chiral ligand to mediate the cycloaddition of azomethine ylides with various dipolarophiles, such as α,β-unsaturated ketones and imino esters. These reactions are pivotal for the synthesis of chiral pyrrolidine (B122466) derivatives, a common motif in many biologically active molecules researchgate.netacs.orgresearchgate.net. The choice of metal and the specific structure of the brucine diol ligand can influence the diastereoselectivity and enantioselectivity, allowing for the synthesis of specific stereoisomers. For example, Cu-BD complexes have been reported to yield endo-pyrrolidines with high enantioselectivity, while Ag-BD complexes can lead to opposite stereochemical outcomes researchgate.netresearchgate.net.
Table 1: Brucine Diol-Metal Complex Catalyzed Reactions
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst System (Metal-BD) | Conditions (Example) | Yield (%) | % ee | Reference |
| Henry Reaction | Aromatic Aldehyde (e.g., 4-Nitrobenzaldehyde) | α,β-Unsaturated Ketone/Ester (e.g., Methyl Vinyl Ketone) | Cu(I)-BD | Acetonitrile, RT | 74 | 70 | mdpi.com |
| 1,3-Dipolar Cycloaddition | Azomethine Ylide | Chalcone | Cu(I)-BD | DCE, 60 °C | 87-96 | 87-96 | researchgate.net |
| 1,3-Dipolar Cycloaddition | Azomethine Ylide | Chalcone | Ag(I)-BD | DCE, 60 °C | - | High | researchgate.net |
| 1,3-Dipolar Cycloaddition | Imino Ester | α,β-Unsaturated Ketone | Cu(I)-BD | Not specified | Not specified | 87-96 | acs.org |
| Henry Reaction | Aldehyde | Nitroalkane | Cu(I) or Zn(II)-BD | Not specified | Good | Good | nih.gov |
Dual Catalysis Systems (e.g., Brucine N-oxide and Proline)
Brucine N-oxide (BNO), another derivative of brucine, has been utilized in organocatalysis, often in synergistic combination with other chiral catalysts. A prominent example is the dual catalysis system involving BNO and proline (L- or D-proline) for the Morita-Baylis-Hillman (MBH) reaction.
The MBH reaction is a carbon-carbon bond-forming process that couples an activated alkene (such as an α,β-unsaturated carbonyl compound) with an aldehyde, yielding an α-methylene-β-hydroxy carbonyl compound. In the BNO-proline dual catalyst system, proline is believed to activate electron-deficient aryl aldehydes by forming chiral iminium intermediates. Concurrently, BNO acts as a nucleophilic catalyst, activating the activated alkene (e.g., vinyl ketone) through conjugate addition to form an enolate. The subsequent reaction between these activated species leads to the MBH adduct. This cooperative catalysis allows for efficient enantioselective induction, with the stereochemical outcome often dictated by the enantiomer of proline used mdpi.comthieme-connect.comrsc.orgacs.orgnih.gov. Studies have shown that this system can provide MBH products with good yields and enantioselectivities, and the use of different proline enantiomers can lead to products with opposite configurations thieme-connect.comnih.gov.
Table 2: Brucine N-oxide and Proline Dual Catalysis in MBH Reaction
| Substrate 1 (Aldehyde) | Substrate 2 (Activated Alkene) | Catalyst System (BNO + Proline) | Conditions (Example) | Yield (%) | % ee | Reference |
| 4-Nitrobenzaldehyde | Vinyl Ketone/Ester | BNO (10-20 mol%) + Proline | Acetonitrile, RT | Up to 74 | Up to 78 | mdpi.com |
| Electron-deficient Aryl Aldehyde | Vinyl Ketone | BNO + L/D-Proline | Not specified | Good | Good | thieme-connect.comnih.gov |
| Aromatic Aldehyde | Vinyl Ketone | BNO + Proline | Not specified | Moderate | Moderate | rsc.org |
Stereodivergent Approaches in Asymmetric Conjugate Additions
Stereodivergent catalysis refers to the ability of a single chiral catalyst or ligand system to produce different stereoisomers of a product by subtly altering reaction conditions or the metal center. Brucine diol has been instrumental in developing such stereodivergent strategies, particularly in asymmetric conjugate addition reactions.
In the conjugate addition of nucleophiles, such as glycine (B1666218) ketimines, to Michael acceptors like nitroalkenes, brucine diol, when paired with different metal ions (e.g., copper vs. silver), can lead to the formation of both syn- and anti-addition products with high diastereoselectivity and enantioselectivity researchgate.netpurdue.edu. This metal-ligand cooperativity allows for the control of stereochemistry, enabling access to enantiomerically enriched products with either the same or opposite absolute configurations from a single chiral source. For example, Cu-BD complexes might favor one stereochemical outcome, while Ag-BD complexes could lead to the enantiomeric product, demonstrating a powerful stereodivergent approach researchgate.netresearchgate.net.
Table 3: Stereodivergent Conjugate Addition Reactions Mediated by Brucine Diol
| Reaction Type | Nucleophile | Michael Acceptor | Catalyst System (Metal-BD) | Stereochemical Outcome | Yield (%) | % ee | Reference |
| Conjugate Addition | Glycine (ket)imines | Nitroalkenes | Cu-BD | syn/anti | High | High | purdue.edu |
| Conjugate Addition | Glycine (ket)imines | Nitroalkenes | Ag-BD | syn/anti | High | High | purdue.edu |
| 1,3-Dipolar Cycloaddition (for pyrrolidines) | Azomethine Ylides | Imino Esters | Cu-BD | endo | Not specified | 87-96 | acs.org |
| 1,3-Dipolar Cycloaddition (for pyrrolidines) | Azomethine Ylides | Imino Esters | Ag-BD | endo (opposite config) | Not specified | High | acs.org |
Mechanistic Insights into Stereochemical Control
The remarkable enantioselectivity achieved in reactions catalyzed by brucine derivatives is attributed to several factors, including the rigid and bulky structure of the brucine scaffold, the presence of multiple hydrogen-bonding sites (e.g., hydroxyl groups in BD), and the effective coordination with metal centers.
In metal-catalyzed reactions, brucine diol acts as a chiral ligand, forming well-defined metal-BD complexes. The stereochemical control is often exerted through the precise spatial arrangement of the substrate molecules within the coordination sphere of the metal-ligand complex. Hydrogen bonding between the diol moiety of BD and the carbonyl groups of substrates, as seen in the MBH reaction, can pre-organize the reactants in a specific orientation, favoring attack from one face over the other mdpi.com. The bulky nature of the brucine backbone creates a chiral pocket that sterically directs the approach of reactants.
In dual catalysis systems like BNO-proline, the mechanism involves the synergistic activation of different substrates by each catalyst. Proline's ability to form chiral iminium ions with aldehydes, coupled with BNO's nucleophilic activation of alkenes, creates a cascade of events where stereochemical information is transferred and amplified. The proposed transition states often involve intricate hydrogen-bonding networks and steric interactions that dictate the trajectory of bond formation, leading to high enantioselectivity rsc.orgnih.gov. The ability to achieve stereodivergence by simply changing the metal ion (e.g., Cu vs. Ag with BD) highlights the nuanced interaction between the metal, the chiral ligand, and the substrates, which can alter the preferred reaction pathway and thus the stereochemical outcome researchgate.netresearchgate.net.
List of Compounds Mentioned:
this compound
Brucine
Brucine diol (BD)
Brucine N-oxide (BNO)
L-Proline
D-Proline
Copper(I) salts (e.g., CuI)
Zinc salts (e.g., Zn)
Silver(I) salts (e.g., Ag₂CO₃, AgI)
Nitroalkanes
Aldehydes (e.g., 4-Nitrobenzaldehyde, aromatic aldehydes)
Activated alkenes (e.g., Methyl Vinyl Ketone)
Chalcones
Imino esters
Glycine (ket)imines
Nitroalkenes
Azomethine ylides
Pyrrolidines
MBH adducts (α-methylene-β-hydroxy carbonyl compounds)
Spectroscopic and Computational Investigations of Brucine Sulfate Molecular Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory has proven to be a powerful tool in elucidating the various facets of the brucine (B1667951) sulfate (B86663) molecule. By employing computational models, researchers can predict and analyze a range of molecular properties that are often challenging to determine experimentally.
Molecular Geometry Optimization and Electronic Structure Analysis
Theoretical geometry optimization of the related brucine molecule has been performed using DFT calculations at the B3LYP/6-311G++(d, p) level of theory. These calculations provide a detailed picture of the bond lengths, bond angles, and dihedral angles of the brucine moiety, which are in satisfactory agreement with experimental data. This computational approach allows for a precise understanding of the steric and electronic environment around each atom.
Table 1: Selected Optimized Geometrical Parameters of Brucine
| Parameter | Calculated Value |
|---|---|
| C1-C2 Bond Length (Å) | 1.54 |
| N1-C2 Bond Length (Å) | 1.48 |
| C1-N1-C12 Angle (°) | 110.5 |
| O1-C10-C11 Angle (°) | 120.3 |
Vibrational Spectral Analysis (e.g., Vibrational Circular Dichroism spectra)
Vibrational spectroscopy, in conjunction with DFT calculations, offers a powerful method for understanding the dynamic nature of brucine sulfate. Theoretical calculations of the vibrational wave numbers and intensities for the brucine molecule have been performed at the B3LYP/6-311G++(d, p) level. These calculated spectra show good agreement with experimental Fourier Transform Infrared (FT-IR) and Raman spectra.
Vibrational Circular Dichroism (VCD) is particularly sensitive to the chiral nature of molecules like brucine. Theoretical VCD spectra can be generated to identify specific vibrational modes that are characteristic of its stereochemistry. For brucine, it has been found that the out-of-phase stretching modes of the aromatic rings and the carbonyl stretching modes, in combination with the C-H stretching modes at the stereogenic centers, produce significant VCD signals. These signals serve as effective markers for the molecule's specific configuration nih.gov. While specific VCD studies on this compound are not extensively documented, the principles derived from the study of brucine are directly applicable to understanding the chiroptical properties of its salt form.
Frontier Molecular Orbital Analysis
The electronic reactivity and kinetic stability of a molecule can be largely understood by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's reactivity; a smaller gap generally implies higher reactivity.
For the brucine molecule, the HOMO is primarily localized on the aromatic ring and the nitrogen atom of the indole (B1671886) moiety, indicating that these are the regions most susceptible to electrophilic attack. The LUMO, conversely, is distributed over the carbonyl group and the adjacent parts of the molecular framework, highlighting these as the likely sites for nucleophilic attack. The calculated HOMO-LUMO energy gap for brucine provides insight into its charge transfer characteristics and electronic transitions.
Table 2: Frontier Molecular Orbital Energies of Brucine
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.89 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 4.66 |
Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. This method examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy associated with these interactions.
Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for Brucine
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N1 | π(C10-O1) | 47.24 |
| π(C4-C5) | π(C2-C3) | 20.15 |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and identifying sites that are prone to electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are indicative of electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and thus targets for nucleophiles.
For the brucine molecule, the MEP map shows a significant negative potential around the oxygen atom of the carbonyl group and the methoxy groups, highlighting these as the primary sites for electrophilic interactions. The regions around the hydrogen atoms of the aromatic ring and the aliphatic portions of the molecule exhibit a positive potential, making them susceptible to nucleophilic attack. The MEP of brucine shows more polarization compared to the related alkaloid strychnine (B123637), which suggests a higher susceptibility of brucine to electrophilic attack nih.gov.
Nonlinear Optical Properties (NLO) Calculations
Nonlinear optical (NLO) materials are of great interest due to their potential applications in various photonic and optoelectronic technologies. The NLO response of a molecule is related to its molecular structure and electronic properties, particularly the dipole moment, polarizability, and hyperpolarizability.
DFT calculations have been used to predict the NLO properties of brucine. The first-order hyperpolarizability (β), a measure of the second-order NLO response, has been calculated for the brucine molecule. The results indicate that brucine possesses significant NLO properties. These properties are attributed to the intramolecular charge transfer characteristics of the molecule, which are enhanced by the presence of electron-donating and electron-withdrawing groups within its structure. The calculated hyperpolarizability of brucine is significantly higher than that of urea, a standard NLO material, suggesting its potential for development in NLO applications researchgate.net.
Table 4: Calculated Nonlinear Optical Properties of Brucine
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) (Debye) | 3.45 |
| Mean Polarizability (α) (esu) | 2.89 x 10⁻²³ |
| First Hyperpolarizability (β) (esu) | 4.87 x 10⁻³⁰ |
Gauge Including Projector Augmented Wave (GIPAW) DFT for NMR Parameters
The Gauge-Including Projector Augmented Wave (GIPAW) method is a first-principles approach used within Density Functional Theory (DFT) to calculate Nuclear Magnetic Resonance (NMR) parameters for periodic solids. warwick.ac.ukresearchgate.net This technique has become a cornerstone in solid-state NMR, as it effectively addresses the challenges of calculating magnetic properties in extended systems by incorporating periodic boundary conditions. aps.orgaps.org The GIPAW method provides all-electron level accuracy while using a plane-wave pseudopotential scheme, which is computationally efficient for periodic systems. aps.orgaps.org
The methodology is designed to overcome the gauge origin problem in calculating magnetic shielding tensors. It employs a transformation that maps the true valence wave functions onto smooth pseudo-wave-functions, ensuring that the calculations remain accurate in the presence of a magnetic field. aps.org This allows for the precise prediction of NMR chemical shifts, which are highly sensitive to the local chemical environment of a nucleus. nih.gov
For a complex molecular system like this compound, the application of GIPAW DFT would enable the theoretical prediction of its solid-state NMR spectra. This computational analysis can yield detailed information on:
Isotropic and Anisotropic Chemical Shifts: Providing insight into the electronic structure and bonding around each atom (e.g., ¹³C, ¹⁵N, ¹H) in the this compound crystal lattice.
Quadrupolar Coupling Constants: For nuclei with a spin greater than 1/2, this parameter reveals information about the electric field gradient at the nucleus, which is sensitive to local symmetry and bonding. researchgate.net
Structure-Spectra Correlation: By comparing calculated NMR parameters with experimental data, it is possible to refine or validate crystallographic structures. The method can help distinguish between different polymorphs or identify specific intermolecular interactions, such as hydrogen bonds, that influence the chemical shifts. warwick.ac.uk
While specific GIPAW DFT studies on this compound are not extensively documented in the literature, the method's proven success with a wide range of organic and inorganic materials demonstrates its applicability and potential to elucidate the detailed structural and electronic characteristics of this compound in the solid state. warwick.ac.ukmdpi.com
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations and DFT calculations are powerful tools for investigating the stability and reactivity of complex biomolecules like brucine. researchgate.net Through these computational methods, a set of molecular descriptors can be calculated to identify the most reactive parts of the molecule concerning electrophilic and nucleophilic attacks. researchgate.net
Key parameters derived from these simulations to assess reactivity include:
| Parameter | Description | Relevance to Brucine |
| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's susceptibility to electrophilic and nucleophilic attacks, respectively. The energy gap between them relates to molecular stability. | Helps identify sites prone to oxidation (electron donation from HOMO) or reduction (electron acceptance at LUMO). |
| Global Hardness and Softness | These parameters quantify the resistance of the molecule to change its electron configuration. Softer molecules are generally more reactive. | Provides a measure of the overall stability and reactivity of the brucine structure. |
| Fukui Functions | These local reactivity descriptors pinpoint specific atomic sites within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. | Allows for the precise identification of the most reactive atoms or functional groups in brucine. |
These computational investigations help to build a comprehensive understanding of brucine's chemical behavior, which is fundamental to its applications and interactions in various environments. researchgate.net
The interaction of brucine with solvent molecules, particularly water, has been investigated using DFT simulations to understand reactivity and charge transfer mechanisms. researchgate.net Such studies are vital because solvent interactions can significantly modulate the electronic structure and reactivity of a solute molecule. nih.govdigitellinc.com
Computational analysis of brucine interacting with water molecules focuses on several key parameters:
Adsorption Energy: This value indicates the strength of the interaction between a water molecule and a specific site on the brucine molecule. A higher adsorption energy signifies a more favorable interaction. researchgate.net
Charge Transfer: The simulations quantify the amount of electron charge transferred between the brucine molecule and the interacting water molecule. Significant charge transfer is indicative of a strong interaction and a site of high reactivity. researchgate.net
Orbital Interactions: Analysis of the molecular orbitals reveals how the orbitals of brucine and water interact, providing a deeper understanding of the nature of the bonding and the charge transfer process. researchgate.net
Through these calculations, it is possible to identify the specific sites on the brucine molecule that have a higher affinity for water. The sites exhibiting greater adsorption energy and more significant charge transfer are considered to be the most active parts of the molecule in an aqueous environment. researchgate.net This information is critical for understanding the molecule's behavior in biological systems and for predicting its solubility and stability in polar solvents. The solvent response is not passive; it can actively stabilize charge-separated states and influence the pathways of chemical reactions. nih.gov
In Silico Molecular Docking Analysis
In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or other macromolecule) to form a stable complex. nih.govchemrxiv.org A key output of this analysis is the binding affinity, which quantifies the strength of the interaction and is typically expressed in kcal/mol. nih.gov Lower (more negative) binding energy values indicate a more stable and favorable interaction between the ligand and the receptor. nih.gov
Molecular docking studies have been performed on brucine to explore its interactions with biological targets. For instance, docking simulations combined with MD have shown that brucine can bind to the D-lactate dehydrogenase enzyme. The results indicated that the enzyme, when bound to brucine, is less fluctuating and more stable than the apo (unbound) protein, suggesting a significant interaction. researchgate.net
The process of predicting binding affinities involves several steps:
Preparation of Receptor and Ligand: Three-dimensional structures of the biological macromolecule and the ligand (this compound) are prepared.
Docking Simulation: A program like AutoDock Vina is used to fit the ligand into the binding site of the receptor, exploring various possible conformations and orientations. d-nb.info
Scoring and Analysis: The software calculates the binding affinity for different poses. The pose with the lowest binding energy is typically considered the most likely binding mode. researchgate.net
Interaction Visualization: The resulting complex is analyzed to identify specific non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding. nih.gov
This type of analysis is instrumental in drug discovery and toxicology for screening potential interactions and understanding the molecular basis of a compound's biological activity. nih.govnih.gov
Crystal Structure Prediction and Lattice Energy Calculations
Crystal Structure Prediction (CSP) is a computational methodology aimed at identifying the most thermodynamically stable crystal packing of a molecule from its chemical diagram alone. ucl.ac.uk This process involves a global search of the lattice energy surface to find all plausible packing arrangements, which are then ranked by their calculated energy. grafiati.com The structure with the global minimum lattice energy is predicted to be the most stable experimental form. ucl.ac.uk
Lattice energy is a critical theoretical quantity in this process. It is defined as the energy required to separate one mole of a crystalline solid into its constituent gaseous ions or molecules. libretexts.orglibretexts.org A more negative lattice energy corresponds to a more stable crystal structure. libretexts.org The calculation of lattice energy requires high-level quantum mechanical methods to accurately model the intermolecular interactions within the crystal. ucl.ac.uk
For this compound, a CSP study would involve:
Generating Plausible Crystal Structures: A systematic search algorithm would generate thousands to millions of potential crystal packing arrangements based on the molecular geometry of this compound. ucl.ac.uk
Calculating Lattice Energies: The lattice energy for each generated structure would be calculated. This is a computationally demanding step that approximates the crystal energy by considering intermolecular forces. ucl.ac.uk
Constructing the Crystal Energy Landscape: The results are plotted as a crystal energy landscape, which shows the distribution of possible crystal structures as a function of their lattice energy and density. ucl.ac.uk
Identifying Stable Polymorphs: The structures found at the lowest energy minima on this landscape represent the most likely polymorphs to be observed experimentally. ucl.ac.uk
These calculations are invaluable for solid-form screening in the pharmaceutical industry and for understanding the relationship between crystal packing and the physical properties of a material. grafiati.com
Advanced Analytical Methodologies Employing Brucine Sulfate
Mass Spectrometry-Based Characterization
Liquid Chromatography-Tandem Mass Spectrometry for Identification and Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a dominant and highly sensitive technique for the identification and quantification of brucine (B1667951) in various biological and forensic matrices oup.comresearchgate.netfrontiersin.orgthegoodscentscompany.comresearchgate.net. This advanced methodology offers superior specificity and detection limits compared to older chromatographic methods, making it invaluable for accurate analysis in complex samples researchgate.netresearchgate.net. LC-MS/MS techniques, often employing electrospray ionization (ESI) in positive ion mode, allow for the detection of brucine at trace levels, facilitating its precise determination in pharmacokinetic studies, toxicological investigations, and metabolite profiling frontiersin.orgajol.inforesearchgate.netnih.gov.
The application of LC-MS/MS for brucine analysis typically involves sample preparation steps such as solid-phase extraction (SPE) to isolate the analyte from interfering matrix components. For instance, SPE using SCX cartridges has been successfully employed for the extraction of brucine from formaldehyde-fixed tissues nih.gov. In human serum, SPE has also been validated for the sensitive detection and quantification of brucine oup.comresearchgate.net. Chromatographic separation is commonly achieved using reversed-phase columns, such as C18, with mobile phases typically comprising mixtures of aqueous buffers (often containing formic acid) and organic solvents like acetonitrile (B52724), often employing gradient elution ajol.infonih.govshimadzu.com.cn. The tandem mass spectrometry detection, frequently operated in Multiple Reaction Monitoring (MRM) mode, provides highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions characteristic of the brucine molecule oup.comresearchgate.netnih.gov.
Research findings highlight the exceptional performance of LC-MS/MS methods for brucine. For example, a validated method for human serum reported limits of detection (LOD) of 0.12 ng/mL and limits of quantification (LOQ) of 0.23 ng/mL oup.comresearchgate.net. In the analysis of rat liver incubation samples, LC-ESI-ITMS achieved an LOD of 0.008 µg/mL with a recovery rate of 83.2% for brucine researchgate.net. Studies analyzing formaldehyde-fixed tissues have demonstrated even lower detection limits, with LODs reported as 0.06 ng/g in nephritic tissues and 0.3 ng/g in hepatic tissues, alongside extraction recovery rates exceeding 74.5% and good linearity in the range of 0.002–2.0 µg/g nih.gov. These methods have been instrumental in forensic toxicology, enabling the quantification of brucine in post-mortem samples such as femoral blood, urine, bile, liver, cerebellum, cerebrum, and stomach contents in cases of intoxication oup.comresearchgate.net.
The following table summarizes key performance metrics from various LC-MS/MS studies involving the analysis of brucine:
| Matrix Type | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery |
| Human Serum | LC-MS/MS | 0.12 ng/mL | 0.23 ng/mL | Not Specified | Not Specified |
| Rat Liver (Incubation Samples) | LC-ESI-ITMS | 0.008 µg/mL | Not Specified | 0.020–8.5 µg/mL | 83.2% |
| Formaldehyde-Fixed Nephritic Tissue | LC-MS/MS | 0.06 ng/g | Not Specified | 0.002–2.0 µg/g | >74.5% |
| Formaldehyde-Fixed Hepatic Tissue | LC-MS/MS | 0.3 ng/g | Not Specified | 0.002–2.0 µg/g | >74.5% |
| Rat Plasma/Tissue | LC-MS/MS | Not Specified | Not Specified | Not Specified | Not Specified |
Molecular and Cellular Mechanism Investigations of Brucine Sulfate
Antimicrobial Action Pathways
Brucine (B1667951) sulfate (B86663) demonstrates notable antimicrobial activity through multiple mechanisms. nih.govresearchgate.net Studies have evaluated its efficacy against both standard and drug-resistant bacterial strains, revealing its potential as a bacteriostatic agent. nih.govmdpi.com
Brucine sulfate has been shown to inhibit the growth of common pathogenic bacteria such as Escherichia coli (E. coli) and Staphylococcus aureus (S. aureus). nih.gov The inhibitory effect is concentration-dependent. mdpi.com In laboratory tests using the Oxford cup method, no inhibition zone was observed at a concentration of 5 mg/mL, but a clear zone appeared at 7.5 mg/mL and enlarged as the concentration increased. nih.govmdpi.com This suggests a minimum inhibitory concentration (MIC) of 10 mg/mL for both standard strains of E. coli and S. aureus. nih.govmdpi.com
Inhibition Zone Diameters of this compound
| Concentration (mg/mL) | Inhibition Zone vs. E. coli (Standard) | Inhibition Zone vs. S. aureus (Standard) |
|---|---|---|
| 5 | No Inhibition | No Inhibition |
| 7.5 | Inhibition Zone Appears | Inhibition Zone Appears |
| 10 | Inhibition Zone Present | Inhibition Zone Present |
| 12.5 | Enlarged Inhibition Zone | Enlarged Inhibition Zone |
| 15 | Further Enlarged Zone | Further Enlarged Zone |
| 30 | Largest Inhibition Zone | Largest Inhibition Zone |
Data sourced from studies observing inhibition zones in Oxford cup assays. nih.govmdpi.com
A primary mechanism for the antimicrobial action of this compound is the disruption of the bacterial cell wall. nih.govresearchgate.net This action compromises the structural integrity of the bacterium, leading to cell death. nih.govresearchgate.netmdpi.com The cell wall is crucial for bacteria to survive environmental stresses and maintain their shape; its damage can lead to leakage of cellular contents and ultimately, cell lysis. nih.gov Previous studies on the total alkaloids from Semen Strychnos, from which brucine is derived, indicated interference with the synthesis of peptidoglycan, a key component of the bacterial cell wall. nih.govmdpi.com
A significant finding is the pronounced efficacy of this compound against antibiotic-resistant bacterial strains. nih.govresearchgate.net Research indicates that this compound inhibits drug-resistant strains more effectively than their standard, non-resistant counterparts. nih.govresearchgate.netmdpi.com For instance, at a concentration of 5 mg/mL, the antibacterial rate of this compound against antibiotic-resistant E. coli was 83.17% after three days, compared to 51.77% against standard E. coli. nih.govmdpi.com When the concentration was increased to 10 mg/mL, the antibacterial rate against the resistant E. coli strain reached 97.22%. nih.govmdpi.com This suggests that this compound may be a promising candidate for addressing the challenge of antibiotic-resistant infections. nih.govresearchgate.net
Antibacterial Rate of this compound Against E. coli (Day 3)
| Concentration (mg/mL) | Antibacterial Rate vs. Standard E. coli | Antibacterial Rate vs. Antibiotic-Resistant E. coli |
|---|---|---|
| 5 | 51.77% | 83.17% |
| 10 | Not Reported | 97.22% |
Data reflects the percentage of bacterial inhibition after a 3-day period. nih.govmdpi.com
Enzyme Modulation and Inhibition Studies
This compound and its parent compound, brucine, have been investigated for their ability to modulate or inhibit specific enzymes involved in metabolic and physiological processes.
In vitro studies have demonstrated that brucine can inhibit α-amylase and α-glucosidase. acs.orgnih.gov These enzymes are critical for the digestion of carbohydrates, breaking them down into simple sugars that are then absorbed into the bloodstream. tandfonline.comfrontiersin.org The inhibition of these enzymes is a therapeutic strategy for managing post-prandial hyperglycemia. nih.gov Research shows that brucine inhibits both enzymes in a concentration-dependent manner. acs.orgnih.gov
Inhibition of α-Amylase by Brucine
| Concentration (µg/mL) | Enzyme Inhibition (%) |
|---|---|
| 0.1 | 1.33 ± 0.008 |
| 0.3 | 6.63 ± 0.006 |
| 1 | 20.23 ± 0.004 |
| 3 | 40.12 ± 0.002 |
| 5 | 64.63 ± 0.007 |
| 10 | 73.26 ± 0.004 |
| 15 | 78.01 ± 0.006 |
| 20 | 85.48 ± 0.004 |
| 25 | 91.41 ± 0.006 |
Data from in vitro enzyme inhibition assays. acs.org
Inhibition of α-Glucosidase by Brucine
| Concentration (µg/mL) | Enzyme Inhibition (%) |
|---|---|
| 0.1 | 1.11 ± 0.004 |
| 0.3 | 3.32 ± 0.008 |
| 1 | 11.01 ± 0.004 |
| 3 | 33.01 ± 0.002 |
| 5 | 55.02 ± 0.006 |
| 10 | 62.43 ± 0.004 |
| 15 | 78.35 ± 0.008 |
| 20 | 82.93 ± 0.002 |
| 25 | 92.94 ± 0.004 |
Data from in vitro enzyme inhibition assays. nih.gov
Brucine has been identified as an inhibitor of the proton pump H+/K+-ATPase. nih.govresearchgate.net This enzyme is located in the parietal cells of the stomach lining and is responsible for the final step in gastric acid secretion. nih.gov Inhibition of this pump is a key mechanism for reducing gastric acidity. researchgate.net Studies have shown that brucine effectively inhibits H+/K+-ATPase activity and can also decrease the mRNA expression levels of the enzyme, suggesting an effect at both the protein and genetic levels. nih.govresearchgate.net This inhibitory action is a potential mechanism for its observed gastroprotective effects. nih.gov
Effect of Brucine on H+/K+-ATPase Activity
| Treatment | Effect on H+/K+-ATPase |
|---|---|
| Brucine (3 mg/kg) | Significant inhibitory effect observed |
| Molecular Mechanism | Decreased H+/K+-ATPase mRNA levels |
Findings based on in vivo and molecular analyses. nih.govresearchgate.net
General Reagent in Enzyme Activity and Interaction Assays
This compound serves as a reagent in a variety of biochemical assays designed to investigate enzyme activities and interactions. chemimpex.comchemimpex.com Its utility in this context is linked to its properties as an alkaloid, which allow it to interact with biological systems. chemimpex.com For instance, it has been used in studies involving the colorimetric determination of nitrate (B79036) ions and in assays to screen for calmodulin-binding ligands. thegoodscentscompany.com In enzyme inhibition assays, brucine has been studied for its effects on enzymes like α-amylase and α-glucosidase. acs.org Research has also employed brucine in the context of H+/K+-ATPase inhibitory activity assays. nih.gov
Cellular Pathway Modulation
Induction of Apoptosis in Eukaryotic Cell Lines
This compound has been shown to induce apoptosis, or programmed cell death, in a variety of eukaryotic cell lines. This effect is often dose- and time-dependent. frontiersin.orgfrontiersin.org For example, in human hepatocellular carcinoma HepG2 cells, brucine induces apoptosis, which is a mechanism behind its inhibitory effect on cell proliferation. frontiersin.org Similarly, it has been observed to induce apoptosis in human multiple myeloma U266 cells and human monocytic leukemia THP-1 cells. frontiersin.orgchemfaces.com
The apoptotic process induced by brucine involves several key molecular players. A common finding across different cancer cell lines is the modulation of the Bcl-2 family of proteins. frontiersin.org Specifically, brucine treatment often leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. frontiersin.orgchemfaces.com This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial pathway of apoptosis. sgo-iasgo.com Furthermore, brucine has been shown to increase the expression and activity of caspases, such as Caspase-3, which are the executioners of apoptosis. frontiersin.orgfrontiersin.org In some cell lines, like the human glioma U251 cells, brucine also reduces the expression of cyclooxygenase-2 (COX-2), another factor involved in cell survival. frontiersin.org
The table below summarizes the effects of brucine on key apoptosis-related proteins in different cell lines.
| Cell Line | Effect on Bcl-2 | Effect on Bax | Effect on Caspase-3 | Reference |
| U251 glioma cells | Downregulation | Upregulation | - | frontiersin.org |
| THP-1 cells | Downregulation | Upregulation | - | chemfaces.com |
| HepG2 cells | - | - | Upregulation | frontiersin.org |
| MCF-7 breast cancer cells | Downregulation | Upregulation | Upregulation | cusabio.com |
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., MKK7, JNK)
Brucine has been demonstrated to activate specific pathways within the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, notably involving MAP kinase kinase-7 (MKK7) and c-Jun N-terminal kinase (JNK). frontiersin.org This activation is a key mechanism through which brucine exerts its effects, particularly in inducing apoptosis in cancer cells. frontiersin.org
In hepatocellular carcinoma, for instance, the proposed mechanism involves the initial activation of the MKK7 gene by brucine. frontiersin.org MKK7, a member of the dual-specificity MAP kinase kinase family, then activates the JNK pathway. nih.gov The activation of JNK, a stress-activated protein kinase, is a critical step that leads to the induction of apoptosis. frontiersin.orgnih.gov This MKK7-JNK signaling axis has been identified as a significant contributor to the anti-tumor effects of brucine. frontiersin.org
Furthermore, the activation of the JNK pathway by brucine has been observed in other cancer types as well. In human multiple myeloma U266 cells, brucine induces apoptosis through the phosphorylation of c-Jun, a downstream target of JNK. frontiersin.org This indicates that the JNK signaling pathway is a recurring target of brucine in its anti-cancer activity. frontiersin.org
Downregulation of Hypoxia-Inducible Factor 1 (HIF-1) Response Genes
Brucine has been found to suppress the migration and metastasis of hepatocellular carcinoma (HCC) cells by downregulating the expression of genes responsive to Hypoxia-Inducible Factor 1 (HIF-1). frontiersin.orgchemfaces.com HIF-1 is a crucial transcription factor that plays a significant role in cellular adaptation to low oxygen conditions, or hypoxia, which is common in the tumor microenvironment. chemfaces.comresearchgate.net
In studies involving HepG2 and SMMC-7721 HCC cells, brucine was shown to inhibit HIF-1-dependent luciferase activity. chemfaces.com This indicates a direct inhibitory effect on the transcriptional activity of HIF-1. Consequently, the transcription of several HIF-1 target genes known to be involved in HCC metastasis was attenuated following brucine treatment. chemfaces.com These genes include fibronectin, matrix metallopeptidase 2 (MMP-2), lysyl oxidase (LOX), and cathepsin D. chemfaces.com The downregulation of these genes by brucine contributes to its ability to repress HCC cell migration. chemfaces.com
In vivo studies have corroborated these findings, showing that brucine continuously downregulates the expression level of HIF-1 responsive genes in tumor-bearing mice. frontiersin.org This consistent downregulation of the HIF-1 pathway is implicated as a key mechanism in the anti-metastatic activity of brucine. chemfaces.com
Modulation of Wnt/β-catenin Signaling Pathway Components
Brucine has been shown to modulate the Wnt/β-catenin signaling pathway, a critical pathway in both embryonic development and cancer. frontiersin.orgfrontiersin.org Dysregulation of this pathway is a hallmark of several cancers, including colorectal cancer. sci-hub.seresearchgate.net
In colorectal cancer cells, brucine has been observed to inhibit cell growth and migration by regulating the Wnt/β-catenin signaling pathway. frontiersin.orgdovepress.com Studies have shown that brucine can downregulate the expression of key components of this pathway, including Wnt5a and Frizzled-8. dovepress.comnih.gov Furthermore, brucine treatment has been associated with a decrease in the phosphorylation of LRP5/6 and GSK3β, and an increase in the phosphorylation of β-catenin, leading to its degradation. nih.gov
One of the key mechanisms by which brucine modulates this pathway is by increasing the expression of dickkopf-related protein 1 (DKK1) and Adenomatous Polyposis Coli (APC), both of which are negative regulators of the Wnt/β-catenin pathway. sci-hub.seresearchgate.net This leads to a decrease in the levels of β-catenin and its downstream target, c-Myc. sci-hub.se In vivo studies using xenograft models have confirmed that brucine can inhibit tumor growth and migration by activating the expression of AXIN1 and phosphorylated β-catenin. nih.gov
The table below summarizes the effect of brucine on key components of the Wnt/β-catenin signaling pathway.
| Component | Effect of Brucine | Cell Line | Reference |
| Wnt5a | Downregulation | LoVo | dovepress.com |
| Frizzled-8 | Downregulation | LoVo | nih.gov |
| p-LRP5/6 | Decreased | LoVo | nih.gov |
| p-GSK3β | Decreased | LoVo | nih.gov |
| β-catenin | Decreased | LoVo, DLD1 | sci-hub.senih.gov |
| DKK1 | Increased | DLD1 | sci-hub.se |
| c-Myc | Decreased | DLD1 | sci-hub.se |
Influence on PI3K/AKT Pathway-Induced Mitochondrial Apoptosis
Brucine has been demonstrated to influence the PI3K/AKT signaling pathway, a crucial regulator of cell survival and proliferation, and thereby induce mitochondrial apoptosis in cancer cells. researchgate.netnih.gov The suppression of the PI3K/AKT pathway is a key mechanism underlying the anti-tumor effects of brucine. researchgate.netnih.gov
In pancreatic ductal adenocarcinoma (PDAC) cells, brucine has been shown to inhibit cell growth, clonogenicity, and invasive potential. researchgate.netnih.gov These effects are linked to the induction of apoptosis. researchgate.netnih.gov Gene sequencing data and experimental evidence suggest that brucine reduces the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. researchgate.netnih.gov This is accompanied by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.netnih.gov
These effects on mitochondrial apoptosis are attributed to brucine's ability to suppress the activity of PI3K/Akt. researchgate.netnih.gov The PI3K/AKT pathway is known to regulate the expression of mTOR, Bax, and Bcl-2. researchgate.netnih.gov By inhibiting this pathway, brucine effectively promotes apoptosis. researchgate.netnih.gov This mechanism has also been observed in other cancer types, such as cervical cancer, where brucine induces apoptosis by inhibiting PI3K/AKT/mTOR signaling. nih.govqascf.com
Effects on Specific Gene Expression (e.g., Bax, Bcl-2, cMyc, DKK1, APC, p-LRP6)
Brucine, a primary alkaloid component from the seeds of Strychnos nux-vomica, has been shown to exert significant influence on the expression of various genes integral to apoptosis and cell signaling pathways, particularly in cancer cells. mdpi.comiipseries.org Research indicates that brucine's molecular activity involves the modulation of key regulatory genes, leading to the inhibition of cancer cell proliferation and the induction of apoptosis. sci-hub.se
One of the primary pathways affected by brucine is the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancers like colorectal cancer. mdpi.comsci-hub.se Studies have demonstrated that brucine treatment leads to a significant upregulation in the expression of Dickkopf-1 (DKK1) and Adenomatous Polyposis Coli (APC), both of which are negative regulators of this pathway. mdpi.comsci-hub.se Concurrently, brucine downregulates the expression of key downstream targets of the Wnt/β-catenin pathway, including c-Myc and phosphorylated low-density lipoprotein receptor-related protein 6 (p-LRP6). mdpi.comsci-hub.se The modulation of these genes disrupts the signaling cascade that promotes tumor growth. sci-hub.se Specifically, increased DKK1 expression is known to negatively regulate the Wnt/β-catenin pathway. sci-hub.se
In addition to its effects on the Wnt pathway, brucine also modulates the expression of proteins in the Bcl-2 family, which are critical regulators of the mitochondrial pathway of apoptosis. mdpi.comoup.com Research on human hepatoma cells shows that brucine's apoptotic effect is mediated via the Bcl-2 family of proteins. oup.com It has been reported to affect apoptosis-related proteins such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. mdpi.comiipseries.org For instance, in hepatocellular carcinoma cells, brucine was found to impact proteins like Bax and Bcl-xl, contributing to apoptosis induction. mdpi.com Similarly, in certain gastric cancer models, other natural compounds have been shown to upregulate Bax and downregulate Bcl-2 proteins, a mechanism of action that is relevant to brucine's apoptotic effects. mdpi.com
The table below summarizes the observed effects of brucine on the expression of these specific genes in cancer cell lines.
| Gene | Effect of Brucine Treatment | Signaling Pathway | Cell Type Studied |
| Bax | Upregulation/Modulation | Apoptosis | Hepatocellular Carcinoma, Gastric Cancer Cells |
| Bcl-2 | Downregulation/Modulation | Apoptosis | Human Hepatoma Cells, Gastric Cancer Cells |
| c-Myc | Downregulation | Wnt/β-catenin | Human Colorectal Cancer Cells (DLD1, SW480, Lovo) |
| DKK1 | Upregulation | Wnt/β-catenin | Human Colorectal Cancer Cells (DLD1, SW480, Lovo) |
| APC | Upregulation | Wnt/β-catenin | Human Colorectal Cancer Cells (DLD1, SW480, Lovo) |
| p-LRP6 | Downregulation | Wnt/β-catenin | Human Colorectal Cancer Cells (DLD1, SW480, Lovo) |
This table is based on findings from studies on human colorectal, gastric, and hepatocellular carcinoma cell lines. mdpi.comsci-hub.se
Interaction with Neurotransmitter Systems
This compound's interaction with the central nervous system is primarily characterized by its role as an antagonist at glycine (B1666218) receptors (GlyRs). wikipedia.orgindustryarc.comselleckchem.com This mechanism of action is closely related to that of the more potent and toxic alkaloid, strychnine (B123637), which is also found in the Strychnos nux-vomica plant. oup.comwikipedia.org
Glycine is a major inhibitory neurotransmitter, particularly in the spinal cord and brainstem, where it binds to ionotropic glycine receptors. patsnap.comunica.it These receptors are ligand-gated chloride channels. drugbank.com When activated by glycine, they allow an influx of chloride ions, which hyperpolarizes the neuron and inhibits the firing of action potentials, thus mediating inhibitory neurotransmission. drugbank.com
Brucine functions by competitively binding to these strychnine-sensitive glycine receptors. oup.comdrugbank.com By occupying the receptor site, brucine prevents glycine from binding and exerting its inhibitory effect. This blockade of inhibitory signals leads to a state of disinhibition, resulting in the paralysis of inhibitory neurons. oup.comwikipedia.orgindustryarc.com The consequence of this antagonism is excessive neuronal excitation, which manifests as muscle spasms and convulsions. wikipedia.org Pharmacological studies have characterized the antagonist properties of brucine and its analogues at human α1 and α1β glycine receptors, confirming its inhibitory role at these sites. nih.gov
The table below outlines the key features of this compound's interaction with the glycine neurotransmitter system.
| Feature | Description |
| Target Receptor | Strychnine-sensitive Glycine Receptor (GlyR) |
| Mechanism of Action | Competitive Antagonist |
| Physiological Effect | Blocks inhibitory neurotransmission in the central nervous system. oup.comwikipedia.org |
| Consequence | Prevents glycine-mediated chloride influx, leading to paralysis of inhibitory neurons. drugbank.com |
Environmental Fate and Degradation Studies of Brucine Sulfate
Investigation of Degradation Pathways
Specific environmental degradation pathways for brucine (B1667951) sulfate (B86663) have not been thoroughly investigated. In an aqueous environment, it is expected that brucine sulfate would dissociate, and the environmental fate would be determined by the behavior of the brucine molecule.
Hydrolysis: Based on the chemical structure of brucine, hydrolysis is not considered a significant degradation pathway in neutral environmental conditions. nih.gov The estimated hydrolysis half-life is greater than one year. nih.gov One study also indicated that brucine demonstrates considerable stability in acidic conditions, showing no degradation in gastrointestinal pH conditions ranging from 1 to 7.8. mdpi.com
Biodegradation: There is a lack of specific studies on the microbial degradation of brucine. However, research on other phytotoxic alkaloids, such as hordenine (B123053) and gramine, has shown that soil microorganisms can utilize them as sole sources of carbon and nitrogen, leading to their degradation. sjtu.edu.cn This suggests that microbial degradation could be a potential, though unconfirmed, pathway for brucine in soil and water environments. The complex heptacyclic structure of brucine may, however, limit the rate and extent of biodegradation compared to simpler alkaloids.
Chemical Degradation: A specific chemical degradation pathway has been described for the reaction of brucine with chlorine water, a strong oxidizing environment. zealjournals.com This process involves a series of reactions including chlorination, rearrangement, hydrolysis, and oxidation that ultimately break down the molecule. zealjournals.com While this demonstrates that the molecule can be chemically degraded, these conditions are not typical of most natural environments.
Computational Prediction of Degradation Mechanisms
Assessment of Reactivity to Environmental Factors
The reactivity of this compound to key environmental factors like sunlight, pH, and temperature under typical environmental scenarios is not well-documented.
Photodegradation: Photodegradation, or the breakdown of compounds by light, is a major removal mechanism for many organic pollutants in surface waters. researchgate.net This process can occur through direct absorption of sunlight or indirectly through reactions with photochemically produced reactive species like hydroxyl radicals. researchgate.net However, no specific studies were found that measured the rate or products of brucine photodegradation in an aquatic environment. The rate of photodegradation is dependent on numerous factors including the intensity of solar irradiation, water depth, pH, and the presence of dissolved organic matter. researchgate.net
Effect of pH: Brucine has been shown to be stable under a range of acidic to neutral pH conditions (pH 1-7.8). mdpi.com The pH of a saturated water solution of brucine is 9.5. drugfuture.com The stability and speciation of brucine in alkaline environmental compartments have not been detailed.
Effect of Temperature: While stability studies in plasma have been conducted at various temperatures, showing no significant degradation, these conditions are not representative of the natural environment. nih.gov Systematic studies on how ambient temperature fluctuations in soil or water affect the degradation rates and pathways of brucine are lacking.
The following table summarizes the limited available information on the environmental fate of brucine.
| Degradation Process | Finding/Status | Source |
| Hydrolysis | Not considered a significant pathway at neutral pH; estimated half-life > 1 year. Stable at pH 1-7.8. | nih.govmdpi.com |
| Biodegradation | No specific studies available for brucine. Other alkaloids are known to be degraded by microorganisms. | sjtu.edu.cn |
| Photodegradation | No specific studies available for brucine. It is a known degradation pathway for other complex organic molecules. | researchgate.net |
| Computational Studies | No specific studies found for predicting brucine degradation. | N/A |
Forensic and Applied Chemical Analysis of Brucine Sulfate
Method Development for Detection in Complex Matrices
The development of analytical methods for brucine (B1667951) sulfate (B86663) in complex matrices focuses on achieving high sensitivity, selectivity, and efficiency to overcome matrix interferences and detect trace amounts of the compound. Chromatographic techniques, often coupled with advanced detection systems, are paramount.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and its variations are widely employed for the analysis of brucine sulfate. Reversed-phase HPLC (RP-HPLC) using C18 or ODS columns is a common approach, often with mobile phases comprising acetonitrile (B52724) or methanol (B129727) mixed with aqueous buffers and ion-pairing agents like sodium dodecyl sulfate (SDS) or phosphate (B84403) buffers, adjusted to specific pH levels sielc.compsu.eduresearchgate.netajrconline.org. Detection is typically performed using UV-Vis spectrophotometry, with wavelengths around 258-264 nm being frequently utilized psu.eduresearchgate.netajrconline.orgmdpi.com. Micellar Liquid Chromatography (MLC) has also been developed, offering a different approach to separation psu.edu. High-Performance Thin-Layer Chromatography (HPTLC) provides a cost-effective alternative for simultaneous quantification nih.gov.
Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), significantly enhance analytical capabilities by providing both separation and structural identification. LC-MS/MS and LC-ESI-ITMS (Electrospray Ionization-Ion Trap Mass Spectrometry) offer superior sensitivity and selectivity, making them invaluable for forensic toxicology, enabling the detection of this compound in biological fluids like blood and urine psu.eduoup.comresearchgate.netwho.intnih.govresearchgate.net. GC-MS is also utilized, particularly for initial screening and identification of alkaloids in complex mixtures psu.eduwho.intnih.govresearchgate.net.
Sample Preparation Techniques: Effective sample preparation is crucial for removing interfering substances and concentrating the analyte. Common techniques include:
Solid-Phase Extraction (SPE): This method is widely used for biological samples. Ion-exchange SPE cartridges, such as those based on mixed-mode cation exchange (MCX), are particularly effective for isolating this compound from complex matrices like urine and serum researchgate.nettandfonline.com.
Liquid-Liquid Extraction (LLE): Traditional LLE methods are also employed, often using organic solvents like ethyl acetate (B1210297) for extracting alkaloids from biological fluids psu.edu.
Other Techniques: More advanced methods like Capillary Microtube Monolithic Column coupled with SPE and Dispersive Liquid-Liquid Microextraction (DLLME) have been developed to improve extraction efficiency and reduce solvent consumption tandfonline.combvsalud.org.
Quantitative Analysis in Biological and Chemical Samples
Quantitative analysis of this compound relies on validated methods that demonstrate linearity, accuracy, precision, and sensitivity. These parameters are critical for reliable results in forensic investigations and quality control.
Method Performance Characteristics: The performance of analytical methods for this compound is typically evaluated based on several key parameters:
Linearity: Methods are validated to ensure a linear relationship between analyte concentration and instrument response over a defined range. For instance, RP-HPLC methods have demonstrated linearity with correlation coefficients (r²) often exceeding 0.999 psu.eduresearchgate.netajrconline.orgoup.com.
Sensitivity: The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lowest concentrations that can be reliably detected and quantified, respectively. LC-ESI-ITMS methods have reported very low LODs, such as 0.008 µg/mL oup.com, while RP-HPLC-DAD coupled with SPE can achieve LODs of 0.5 ng/mL in blood samples psu.eduresearchgate.net.
Accuracy and Precision: Accuracy is assessed through recovery studies, where spiked samples are analyzed to determine the percentage of analyte recovered. Recoveries for this compound often range from 80% to over 100%, indicating good accuracy researchgate.netnih.govtandfonline.com. Precision, measured as Relative Standard Deviation (RSD), is typically maintained below 5% for both intra-day and inter-day analyses psu.edunih.gov.
Table 1: Performance Characteristics of Analytical Methods for this compound
| Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Correlation Coefficient (r²) | Recovery (%) | Reference(s) |
| RP-HPLC-DAD (after SPE) | Blood | 0.5 ng/mL | 5 ng/mL | N/A | N/A | N/A | psu.eduresearchgate.net |
| LC-ESI-MS | Serum | 0.12 ng/mL | 0.23 ng/mL | N/A | N/A | N/A | researchgate.net |
| LC–ESI–ITMS | Rat Liver S9 fraction | 0.008 µg/mL | 0.020 µg/mL | 0.020–8.0 µg/mL (Stry) / 0.020–8.5 µg/mL (Bru) | 0.9997 (Stry) / 0.9994 (Bru) | 88.3 (Stry) / 83.2 (Bru) | oup.com |
| Micellar Liquid Chromatography (MLC) | Serum, Urine, Herbal | 0.09 ng/mL (Brucine) | 0.35 ng/mL (Brucine) | N/A | >0.9997 | N/A | psu.edu |
| SPE-HPLC | N/A (Herbal/Tablet) | N/A | N/A | 40–60 µg/mL | 0.9993 | 99.6–101.0 | researchgate.net |
| RP-HPLC | Herbal formulation | N/A | N/A | 20–120 µg/mL | 0.9996 | N/A | ajrconline.org |
| HPTLC | S. nux-vomica seeds | 50–1000 ng/spot (Bru) | N/A | 100–1000 ng/spot (Bru) | N/A | 100.52% | nih.gov |
Note: "Stry" refers to Strychnine (B123637), "Bru" refers to Brucine. Data presented are for brucine or this compound where applicable.
Reported Concentrations in Samples: The application of these validated methods is demonstrated in various studies, including forensic cases and quality control. Reported concentrations highlight the presence of brucine in biological samples following exposure or intoxication.
Table 2: Reported Concentrations of Brucine/Brucine Sulfate in Samples
| Sample Type | Concentration Reported | Analytical Method Used | Reference(s) |
| Postmortem Blood | 1.51 µg/mL (femoral), 4.47 µg/mL (cardiac) | GC-MS, RP-HPLC | industrialchemicals.gov.au |
| Postmortem Blood | 5.0 µg/mL | LC-ESI-MS | researchgate.net |
| Postmortem Samples | 1.69 µg/mL (urine), 9.94 µg/mL (bile), 16.4 µg/g (liver) | RP-HPLC-DAD | researchgate.net |
| Postmortem Tissue | 0.99 µg/g (cerebellum), 0.75 µg/g (cerebrum) | RP-HPLC-DAD | researchgate.net |
| Postmortem Stomach | 1.95 mg/g | RP-HPLC-DAD | researchgate.net |
| Herbal Extract | 1.6 mg in 500mg extract | HPLC | who.intresearchgate.net |
| Extracted BS | 95.3% purity | HPLC | mdpi.com |
This compound also finds application as a reagent in the colorimetric determination of nitrates in water samples, utilizing its reaction with nitrate (B79036) ions in sulfuric acid to produce a colored complex measured at 410 nm epa.govkeikaventures.comacs.orgresearchgate.netacs.org. This highlights its role in applied chemical analysis beyond its direct quantification.
Q & A
Q. What key physicochemical properties of Brucine sulfate are critical for experimental design in pharmacological studies?
this compound (C23H26N2O4·H2SO4) is a chiral alkaloid sulfate with solubility in polar solvents (e.g., water, ethanol) and stability under controlled pH and temperature. Its fluorescence properties and stereoselective binding affinity make it suitable for chromatographic separations and receptor studies . Key considerations include its hygroscopic nature, light sensitivity, and hazardous classification (CAS 4845-99-2), necessitating controlled storage (dry, <25°C) and handling protocols .
Q. What safety protocols are essential when handling this compound in laboratory settings?
this compound is classified as a hazardous chemical (UN 1318) due to neurotoxic effects. Researchers must:
- Use fume hoods for dust control and avoid inhalation/contact .
- Wear PPE (gloves, goggles, lab coats) and ensure emergency eyewash/shower access.
- Store in airtight containers with secondary containment to prevent environmental contamination .
- Follow waste disposal guidelines for toxic compounds (e.g., neutralization before disposal) .
Q. How is this compound applied in chromatographic enantiomer separation?
this compound acts as a chiral mobile-phase additive in thin-layer chromatography (TLC) for resolving enantiomers like (±)-citalopram. Optimal conditions include:
- Mobile phase : Acetonitrile:water (17:3 v/v) with 1 mM this compound.
- Resolution : Rf values of 0.17 (escitalopram) vs. 0.71 ((R)-citalopram) .
- Method validation : Ensure reproducibility by controlling pH (6.5–7.5) and temperature (20–25°C) during runs.
Advanced Research Questions
Q. How can researchers optimize this compound’s experimental conditions for enantiomeric resolution in novel applications?
- Screening chiral selectors : Test this compound against alternatives (e.g., heparin sodium, cyclodextrins) for selectivity .
- Parameter optimization : Use factorial design to assess mobile phase composition, concentration, and temperature effects on resolution.
- Validation : Compare retention factors (k) and selectivity (α) across ≥3 independent trials to confirm robustness .
Q. What methodological approaches resolve contradictions in this compound’s reported pharmacological effects (e.g., cytotoxicity vs. therapeutic potential)?
- Meta-analysis : Systematically compare studies (e.g., IC50 values in cancer cell lines like MDA-MB-231 vs. MCF-7) to identify variables (dosage, exposure time, cell culture conditions) .
- Mechanistic studies : Use siRNA knockdown or receptor-binding assays to isolate pathways (e.g., apoptosis induction vs. off-target effects) .
- Statistical reconciliation : Apply ANOVA to evaluate inter-study variability and confounders (e.g., purity of this compound batches) .
Q. How should in vitro studies evaluating this compound’s cytotoxicity be designed to ensure reproducibility?
- Cell line selection : Use validated lines (e.g., NCI-60 panel) with documented Brucine sensitivity .
- Dose-response curves : Include 6–8 concentration points (e.g., 0.1–100 µM) and triplicate replicates.
- Controls : Normalize data to vehicle (DMSO) and positive controls (e.g., cisplatin).
- Endpoint assays : Combine MTT for viability with flow cytometry (Annexin V/PI) for apoptosis/necrosis differentiation .
Q. What strategies address this compound’s instability in long-term pharmacological assays?
- Stability profiling : Use HPLC-UV to monitor degradation under stress conditions (40°C, 75% RH) over 14 days.
- Formulation tweaks : Stabilize with antioxidants (e.g., ascorbic acid) or lyophilization .
- Real-time monitoring : Embed sensors in cell culture media to track pH and this compound concentration dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
